

Benchmarking Leritrelvir's Safety Profile Against Other Antivirals: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Leritrelvir*

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Introduction

The landscape of antiviral therapeutics for COVID-19 has rapidly evolved, offering crucial tools in the management of the disease. **Leritrelvir**, a novel α -ketoamide-based inhibitor of the SARS-CoV-2 main protease (Mpro), has emerged as a promising therapeutic candidate.^[1]

This guide provides a comprehensive and objective comparison of the safety profile of **Leritrelvir** against other prominent antivirals: Paxlovid (nirmatrelvir/ritonavir), Molnupiravir, and Remdesivir. The information presented is based on data from pivotal Phase 3 clinical trials to aid researchers, scientists, and drug development professionals in their understanding of the relative safety of these agents.

Comparative Safety Data

The following table summarizes the key safety findings from the respective Phase 3 clinical trials of **Leritrelvir**, Paxlovid, Molnupiravir, and Remdesivir. This quantitative data allows for a direct comparison of adverse event rates.

Safety Parameter	Leritrelvir (Phase 3 - NCT05620160) [1]	Paxlovid (EPIC-HR - NCT04960202) [2][3][4][5][6]	Molnupiravir (MOVE-OUT - NCT04575584) [7][8][9][10]	Remdesivir (ACTT-1 - NCT04280705) [11][12][13]
Any Adverse Events	46.46%	~19-23%	30.4%	~51-66%
Serious Adverse Events	No Grade 3 or higher AEs reported[1][14]	1.6 - 1.7%	7%	24.6%
Discontinuation due to AEs	Not specified, but no premature withdrawals due to AEs in Phase 1[14]	1.7 - 2.1%	1%	Not specified, but fewer than placebo
Most Common Adverse Events (≥1%)	Hypertriglyceridemia (11.7%), Hyperlipidemia (8.8%)[1]	Dysgeusia (5%), Diarrhea (3%)[3][15][16][17]	Diarrhea (2%), Nausea (1%), Dizziness (1%)[8]	Nausea, worsening respiratory failure, elevated ALT[18]
Deaths	None reported[1]	0 (vs. 10-12 in placebo)[4][5]	<1% (vs. 2% in placebo)[10]	11.4% (vs. 15.2% in placebo - not statistically significant)[12]

Experimental Protocols

The safety data presented above were collected from rigorous, randomized, double-blind, placebo-controlled Phase 3 clinical trials. Below are the key aspects of the methodologies used to assess the safety of each antiviral.

Leritrelvir (Phase 3 Trial - NCT05620160)

- Trial Design: A multicenter, randomized, double-blind, placebo-controlled phase 3 trial conducted at 29 clinical sites in China.[1]

- Participant Population: Non-hospitalized adults (18-75 years old) with mild-to-moderate COVID-19, a positive SARS-CoV-2 nucleic acid test, and at least one symptom within 48 hours before randomization.[1]
- Intervention: Oral **Leritrelvir** (400 mg) administered three times daily or a matching placebo for a 5-day course.[1]
- Safety Assessment: The primary safety endpoint was the incidence of adverse events (AEs). [1] Participants recorded COVID-19-related clinical symptoms three times daily for the first 10 days and once daily until day 28.[1] The trial was conducted in accordance with the Declaration of Helsinki and Good Clinical Practice guidelines.[1]

Paxlovid (EPIC-HR Trial - NCT04960202)

- Trial Design: A phase 2/3, randomized, double-blind, placebo-controlled trial conducted globally.[15]
- Participant Population: Non-hospitalized, symptomatic adults with a confirmed SARS-CoV-2 infection and at least one risk factor for progression to severe disease.[15]
- Intervention: Oral nirmatrelvir (300 mg) with ritonavir (100 mg) or placebo administered every 12 hours for five days.[6]
- Safety Assessment: Safety was monitored through the collection of data on treatment-emergent adverse events, serious adverse events, and discontinuations due to adverse events.[4] Laboratory and clinical assessments were performed at baseline and throughout the study.

Molnupiravir (MOVE-OUT Trial - NCT04575584)

- Trial Design: A phase 3, double-blind, randomized, placebo-controlled trial.[7]
- Participant Population: Non-hospitalized, unvaccinated adults with mild-to-moderate, laboratory-confirmed COVID-19 and at least one risk factor for severe illness.[7]
- Intervention: Oral Molnupiravir (800 mg) or placebo administered twice daily for five days.[7]

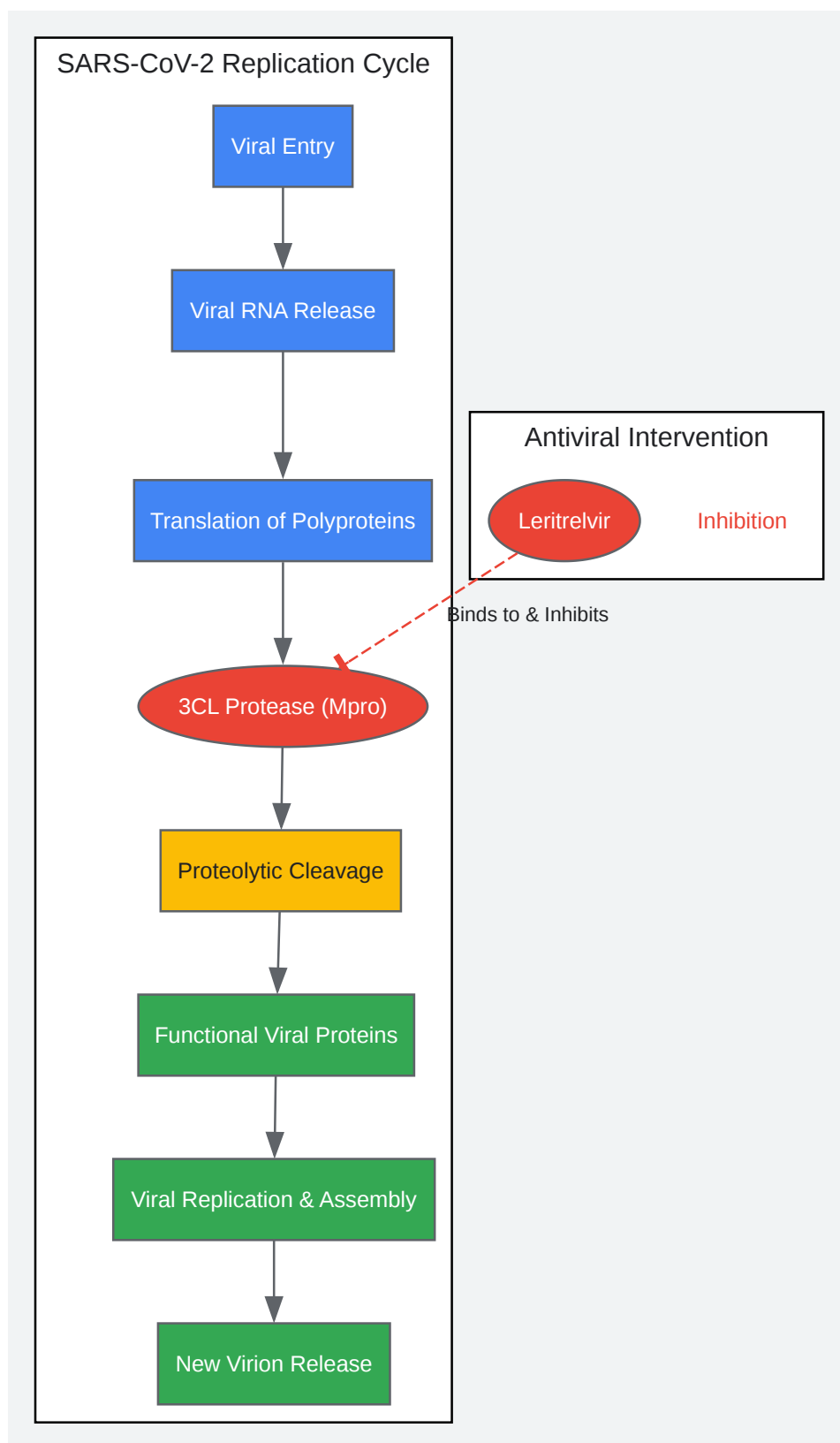
- **Safety Assessment:** The primary safety endpoint was the incidence of adverse events.[7] Adverse events were recorded during the treatment period and for 14 days after the completion of the study intervention.[9][10] A WHO study protocol is also available for safety monitoring of molnupiravir in low- and middle-income countries.[19]

Remdesivir (ACTT-1 Trial - NCT04280705)

- **Trial Design:** A randomized, double-blind, placebo-controlled, multicenter trial.[11]
- **Participant Population:** Hospitalized adults with laboratory-confirmed SARS-CoV-2 infection and evidence of lower respiratory tract involvement.[12]
- **Intervention:** Intravenous Remdesivir (200 mg loading dose on day 1, followed by 100 mg daily for up to 9 days) or placebo.[12]
- **Safety Assessment:** Safety was assessed by monitoring for adverse events, including serious adverse events and grade 3 or 4 adverse events.[11][12] Clinical and laboratory monitoring, including renal and hepatic function, was performed before and during therapy. [20]

Visualizations

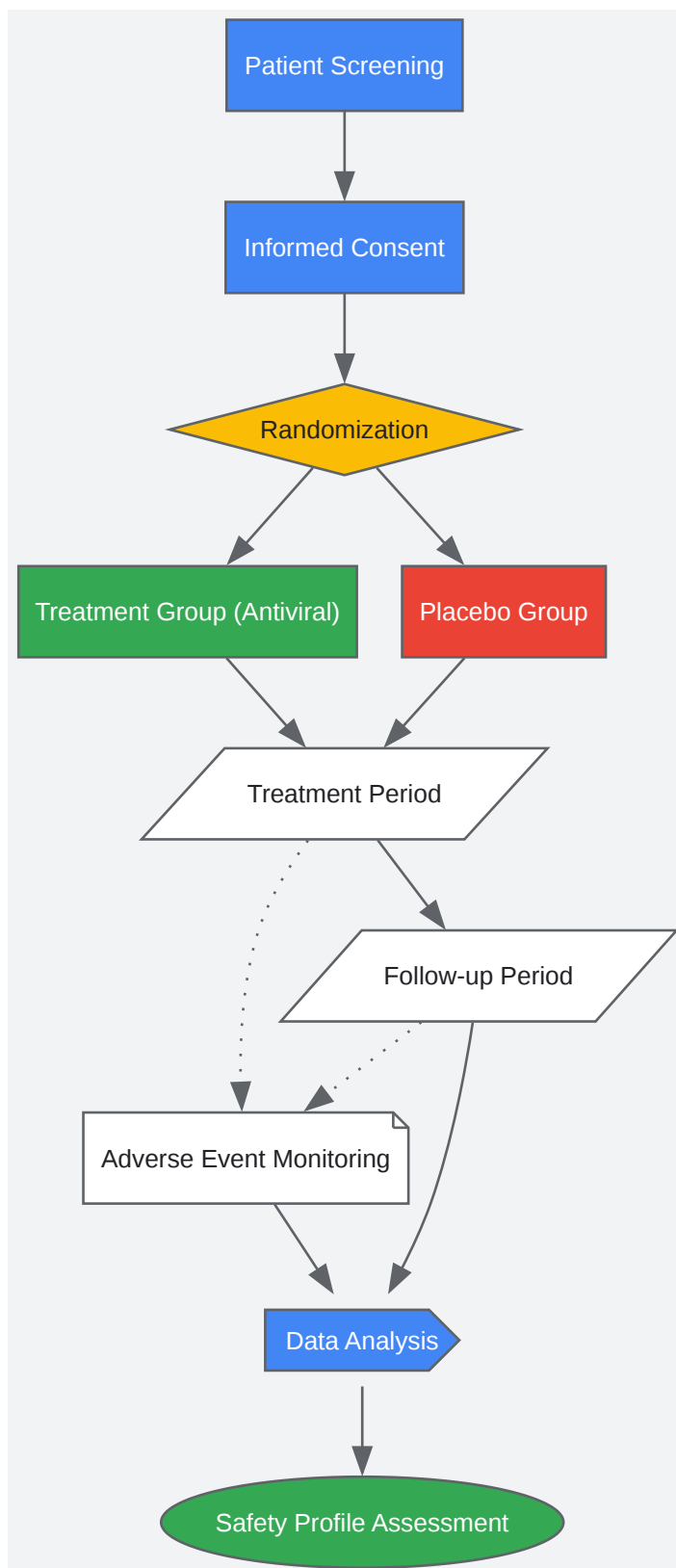
Signaling Pathway: Mechanism of Action of 3CL Protease Inhibitors



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Caption: Mechanism of action of 3CL protease inhibitors like **Leritrelvir**.

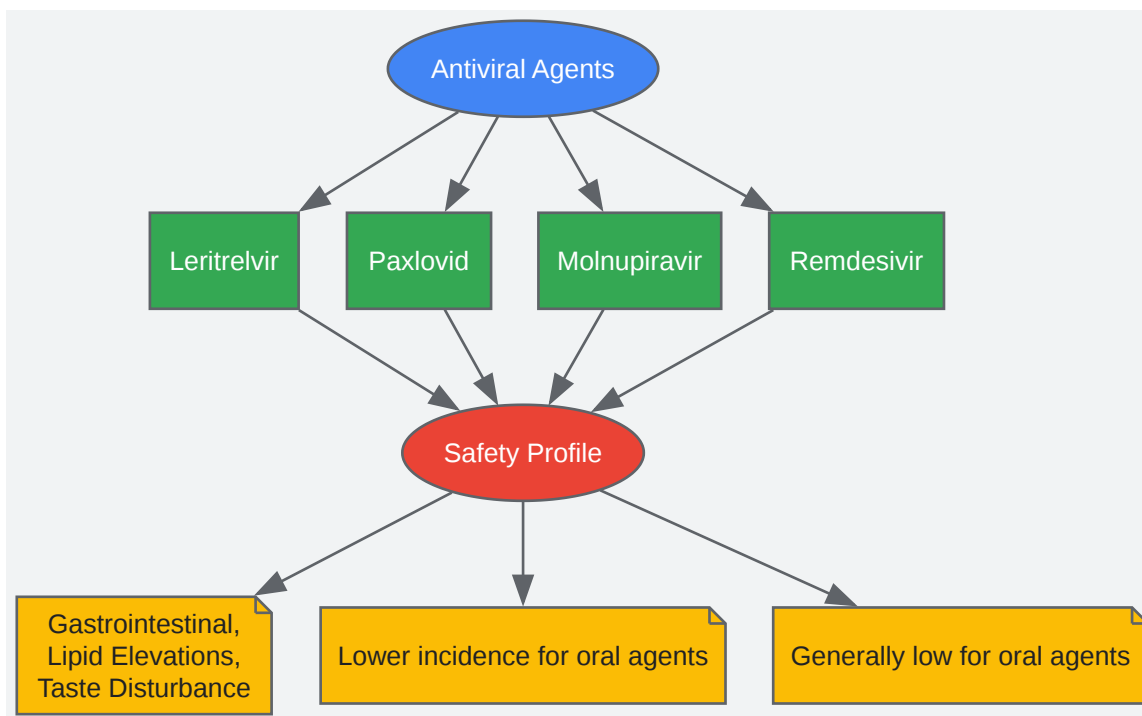
Experimental Workflow: Randomized Controlled Trial for Antiviral Safety Assessment



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Caption: Generalized workflow for assessing antiviral safety in a clinical trial.

Logical Relationship: Comparative Safety Profile Overview



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Caption: Overview of the comparative safety profiles of the discussed antivirals.

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- To cite this document: BenchChem. [Benchmarking Leritrelvir's Safety Profile Against Other Antivirals: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12401723#benchmarking-leritrelvir-s-safety-profile-against-other-antivirals>]

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